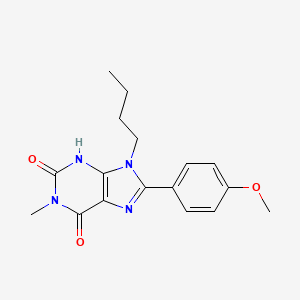![molecular formula C14H4Cl10O3 B14602875 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- CAS No. 60093-94-9](/img/structure/B14602875.png)
Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-: is a complex organic compound with a molecular structure that includes multiple benzene rings substituted with chlorine atoms and connected through oxygen and methylene bridges. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves multiple steps, typically starting with the chlorination of benzene rings. The chlorinated benzene is then reacted with formaldehyde and oxygen to form the methyleneoxy bridges. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by the formation of methyleneoxy bridges. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not directly used as a drug, its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves its interaction with various molecular targets. The chlorine atoms and methyleneoxy bridges contribute to its reactivity, allowing it to form stable complexes with other molecules. These interactions can disrupt biological pathways or enhance the stability of industrial products.
Comparación Con Compuestos Similares
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Decabromodiphenyl oxide
Comparison: Compared to similar compounds, Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- is unique due to its specific substitution pattern and the presence of methyleneoxy bridges. This structural uniqueness imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
60093-94-9 |
|---|---|
Fórmula molecular |
C14H4Cl10O3 |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O3/c15-3-5(17)9(21)13(10(22)6(3)18)26-1-25-2-27-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
Clave InChI |
RBEKGGNJPQZCJC-UHFFFAOYSA-N |
SMILES canónico |
C(OCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


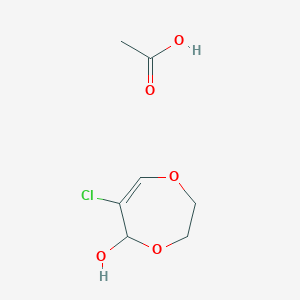
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
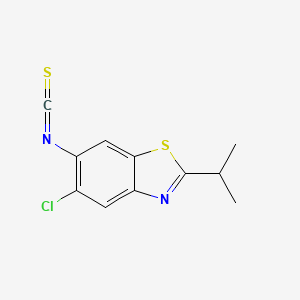
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
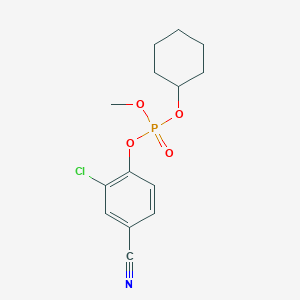
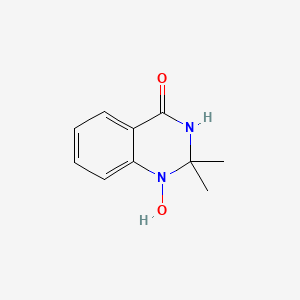

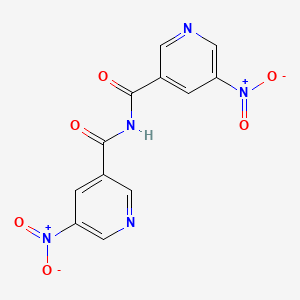
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
